molecular formula C8H14O3 B1604888 Ethyl 2-methyl-3-oxopentanoate CAS No. 759-66-0

Ethyl 2-methyl-3-oxopentanoate

Cat. No.: B1604888
CAS No.: 759-66-0
M. Wt: 158.19 g/mol
InChI Key: YXZUMIRYUCTIGL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxopentanoate, also known as 2-methyl-3-oxo-pentanoic acid ethyl ester, is an organic compound with the molecular formula C8H14O3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Ethyl 2-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the production of pharmaceutical agents.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.

Safety and Hazards

Ethyl 2-methyl-3-oxopentanoate is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H315-H319, which indicate that it causes skin irritation and serious eye irritation . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide instructions for handling, use, and response to exposure .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-methyl-3-oxopentanoate . Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and its overall stability. Therefore, these factors should be carefully controlled and considered when studying the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-methyl-3-oxopentanoic acid.

    Reduction: 2-methyl-3-hydroxypentanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-methyl-3-oxopentanoate can be compared with similar compounds such as:

    Ethyl 3-methyl-2-oxopentanoate: Similar in structure but with different substitution patterns.

    Mthis compound: Similar ester but with a different alkyl group.

    2-methyl-3-oxopentanoic acid: The corresponding acid form of the ester.

Uniqueness: this compound is unique due to its specific ester functional group and its role as an intermediate in the synthesis of various organic compounds. Its reactivity and versatility make it valuable in multiple fields of research and industry.

Properties

IUPAC Name

ethyl 2-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZUMIRYUCTIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257945
Record name Pentanoic acid, 2-methyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-66-0
Record name Pentanoic acid, 2-methyl-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=759-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 759-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid, 2-methyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The target product was prepared following the procedure as described in step 1) of Preparation Example 3, except for that ethyl propionylacetate was used to replace for ethyl acetoacetate. Yield 45%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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